3-Chloro-1-propanol

Catalog No.
S8050423
CAS No.
28064-81-5
M.F
C3H7ClO
M. Wt
94.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-propanol

CAS Number

28064-81-5

Product Name

3-Chloro-1-propanol

IUPAC Name

3-chloropropan-1-ol

Molecular Formula

C3H7ClO

Molecular Weight

94.54 g/mol

InChI

InChI=1S/C3H7ClO/c4-2-1-3-5/h5H,1-3H2

InChI Key

LAMUXTNQCICZQX-UHFFFAOYSA-N

SMILES

C(CO)CCl

solubility

50 to 100 mg/mL at 73 °F (NTP, 1992)

Canonical SMILES

C(CO)CCl

3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals.

3-Chloro-1-propanol is a chemical compound with the molecular formula C₃H₇ClO and a molecular weight of 94.54 g/mol. It is also known by several other names, including trimethylene chlorohydrin and 1-chloro-3-hydroxypropane. This compound is characterized by the presence of a chlorine atom attached to the third carbon of a propane chain and a hydroxyl group (-OH) on the first carbon, making it an alcohol derivative. Its structure can be represented as follows:

text
Cl |H2C-C-CH2-OH

3-Chloro-1-propanol is a colorless liquid that is soluble in water and organic solvents. It has various industrial applications, particularly in the synthesis of other chemical compounds.

3-CP is classified as a toxic compound by ingestion and inhalation []. Direct contact can irritate skin and eyes. Due to the presence of chlorine, it is considered a moderate fire hazard []. Specific data on its toxicity levels is limited.

, notably:

  • Finkelstein Reaction: This reaction involves the substitution of chlorine with iodine when treated with sodium iodide in acetone, leading to the formation of 3-iodo-1-propanol .
  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles due to its reactivity, facilitating the synthesis of other halogenated alcohols or ethers.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in various applications including food flavoring and fragrance production.

The biological activity of 3-chloro-1-propanol has been studied primarily in relation to its potential toxicity and irritant properties. It is classified as a hazardous substance due to its ability to cause skin sensitization and irritation upon contact . Limited evidence suggests that exposure may lead to allergic reactions, including contact dermatitis. Toxicity studies indicate that the oral LD50 in mice is approximately 2300 mg/kg, suggesting moderate toxicity .

Several methods exist for synthesizing 3-chloro-1-propanol:

  • Chlorination of Propylene Glycol: A common method involves reacting 1,3-propanediol with hydrochloric acid in the presence of a catalyst such as benzenesulfonic acid. This method allows for high yields (over 95%) and minimizes over-chlorination risks .
  • Direct Chlorination: Propylene can be chlorinated using hydrogen chloride and hypochlorous acid under controlled conditions to yield 3-chloro-1-propanol.

3-Chloro-1-propanol serves various industrial purposes:

  • Intermediate in Synthesis: It is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other organic compounds.
  • Solvent: Due to its solvent properties, it finds applications in formulations requiring polar solvents.
  • Chemical Reagent: It acts as a reagent in organic synthesis for producing halogenated derivatives.

Research on interaction studies involving 3-chloro-1-propanol primarily focuses on its reactivity with other chemical species. Its interactions include:

  • Surface Chemistry: Studies have shown that 3-chloro-1-propanol can chemisorbs onto silicon surfaces through dissociative reactions involving its hydroxyl group .
  • Reactivity with Nucleophiles: Interaction with nucleophiles such as sodium iodide leads to substitution reactions, showcasing its utility in synthetic organic chemistry.

Several compounds share structural similarities with 3-chloro-1-propanol. These include:

Compound NameMolecular FormulaKey Features
1-Chloropropan-2-olC₃H₇ClOChlorine on second carbon; different reactivity
2-Chloropropan-1-olC₃H₇ClOChlorine on first carbon; used in similar reactions
Glycerol (Propane-1,2,3-triol)C₃H₈O₃No halogen; serves as a non-toxic alternative
2-Bromo-1-propanolC₃H₇BrOSimilar reactivity but with bromine instead

Uniqueness of 3-Chloro-1-Propanol

What distinguishes 3-chloro-1-propanol from its analogs is its specific chlorine placement on the propane chain combined with the hydroxyl group at one end. This configuration enhances its reactivity profile for nucleophilic substitution while providing unique properties for use as an intermediate in various chemical syntheses.

Physical Description

3-chloropropanol-1 appears as a colorless liquid with a mild odor. Slightly denser than water. Toxic by ingestion and inhalation. Flash point 270 °F. Used to make plastics, resins and other chemicals.
Colorless liquid; [CAMEO]

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

94.0185425 g/mol

Monoisotopic Mass

94.0185425 g/mol

Boiling Point

320 to 329 °F at 760 mmHg (NTP, 1992)

Flash Point

164 °F (NTP, 1992)

Heavy Atom Count

5

Density

1.13 to 1.15 at 68 °F (NTP, 1992)

UNII

148011U61G

Vapor Pressure

1.2 [mmHg]

Use Classification

Hazard Classes and Categories -> Flammable - 2nd degree

General Manufacturing Information

1-Propanol, 3-chloro-: ACTIVE

Dates

Last modified: 11-23-2023

Analysis of vibrational spectra of 3-halo-1-propanols CH(2)XCH(2)CH(2)OH (X is Cl and Br)

Hassan M Badawi, Wolfgang Förner
PMID: 18417416   DOI: 10.1016/j.saa.2008.03.002

Abstract

The conformational stability and the three rotor internal rotations in 3-chloro- and 3-bromo-1-propanols were investigated by DFT-B3LYP/6-311+G and ab initio MP2/6-311+G, MP3/6-311+G and MP4(SDTQ)//MP3/6-311+G levels of theory. On the calculated potential energy surface twelve distinct minima were located all of which were not predicted to have imaginary frequencies at the B3LYP level of theory. The calculated lowest energy minimum in the potential curves of both molecules was predicted to correspond to the Gauche-gauche-trans (Ggt) conformer in excellent agreement with earlier microwave and electron diffraction results. The equilibrium constants for the conformational interconversion of the two 3-halo-1-propanols were calculated at the B3LYP/6-311+G level of calculation and found to correspond to an equilibrium mixture of about 32% Ggt, 18% Ggg1, 13% Tgt, 8% Tgg and 8% Gtt conformations for 3-chloro-1-propanol and 34% Ggt, 15% Tgt, 13% Ggg1, 9% Tgg and 7% Gtt conformations for 3-bromo-1-propanol at 298.15K. The nature of the high energy conformations was verified by carrying out solvent experiments using formamide ( epsilon=109.5) and MP3 and MP4//MP3 calculations. The vibrational frequencies of each molecule in its three most stable forms were computed at the B3LYP level and complete vibrational assignments were made based on normal coordinate calculations and comparison with experimental data of the molecules.


Experimental and computational investigation of gas-phase reaction of chlorine with n-propanol: observation of chloropropanol conformational isomerization at room temperature

T Yamanaka, M Kawasaki, M D Hurley, T J Wallington, L Xiao, W F Schneider
PMID: 18331013   DOI: 10.1021/jp711882c

Abstract

FTIR smog chamber techniques were used to measure k(Cl+n-C3H7OH) = (1.74 +/- 0.15) x 10-10 and k(Cl+CH2ClCH2CH2OH) = (7.54 +/- 0.73) x 10-11 cm3 molecule-1 s-1 in 700 Torr of N2 at 296 K. The reaction of Cl with n-C3H7OH gives CH3CH2CHOH, CH3CHCH2OH, and CH2CH2CH2OH radicals in yields of 60 +/- 5, 25 +/- 8, and 15 +/- 3%, respectively. Neither CH3CH2CHClOH nor CH3CHClCH2OH is available commercially, and infrared spectra for the three chlorides CH3CH2CHClOH, CH3CHClCH2OH, and CH2ClCH2CH2OH were calibrated experimentally. MP2/6-31G(d,p) calculations were used to corroborate the experimental vibrational assignments. Analysis reveals that each geometric isomer possesses several structurally and spectroscopically distinct conformers arising from intramolecular hydrogen bonding and, in the case of CH3CH2CHClOH, negative hyperconjugation. These conformers interchange slowly enough to be distinguished within the room-temperature vibrational spectrum. The experimentally observed vibrational spectra are well described by a Boltzmann-weighted superposition of the conformer spectra. As is typical of alpha-halogenated alcohols, CH3CH2CHClOH readily decomposes heterogeneously to propanal and HCl.


Metabolism of the putative antifertility agents 3-(36)chloro-1-hydroxypropanone and its dimethyl ketal in the male rat

T G Cooper, A R Jones
PMID: 10886428   DOI: 10.1046/j.1365-2605.2000.00238.x

Abstract

3-(36)Chloro-1-hydroxypropanone (CHOP), a specific inhibitor of sperm glycolysis in vitro, is rapidly metabolized by the male rat to alpha-chlorohydrin, 3-chlorolactate and the inhibitory sperm metabolite, 3-chlorolactaldehyde, presumably all being of the (S)-configuration. The dimethyl ketal of (36)Cl-CHOP [3-(36)Cl-dimethyl-CHOP] is rapidly metabolized producing identical metabolites and excreted radioactivity in urine at a similar rate. As neither compound produced diuresis, glucosuria or induced the formation of spermatocoeles, conditions associated with related male antifertility and antiglycolytic agents, they could represent an alternative means of producing (S)-3-chlorolactaldehyde within spermatozoa in vivo.


Endogenous energy production by mature boar spermatozoa

A R Jones, D Milmlow
PMID: 9462297   DOI: 10.1530/jrf.0.1110285

Abstract

When incubated in the absence of exogenous substrates, washed boar spermatozoa maintained a high energy charge potential (ECP) for at least 5 h. Addition of 3-chloro-1-hydroxypropanone, an inhibitor of triosephosphate isomerase and glyceraldehyde 3-phosphate dehydrogenase, at any time caused the ECP to decline and fructose-1,6-bisphosphate, dihydroxyacetone phosphate and glycerol to accumulate. There appear to be two endogenous substrates that are degraded ultimately to produce the triosephosphates which allow the cells to produce lactate for the mitochondrial synthesis of ATP. One substrate generates minor amounts of glycerol 3-phosphate whereas the other substrate degrades to glycerol and may be di-glycerides, or tri-glycerides, or both.


Triosephosphate metabolism by mature boar spermatozoa

A R Jones
PMID: 9551660   DOI: 10.1071/r97038

Abstract

Boar sperm rapidly interconverted dihydroxyacetone phosphate and glyceraldehyde 3-phosphate, produced fructose-1,6-bisphosphate, approximately equilibrium concentrations of fructose 6-phosphate and glucose 6-phosphate but not glycerol or glycerol 3-phosphate. In the presence of 3-chloro-1-hydroxypropanone, an inhibitor of stage 2 of the glycolytic pathway, the triosephosphates were metabolized faster, produced less fructose-1,6-bisphosphate, fructose 6-phosphate and glucose 6-phosphate, but not glycerol or glycerol 3-phosphate. This suggests that these cells may have the capacity to convert glycolytic intermediates into a storage metabolite to conserve carbon atoms for the eventual synthesis of lactate.


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